

Application Notes and Protocols for In Vivo Animal Studies of Neoprzewaquinone A

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Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B8019578

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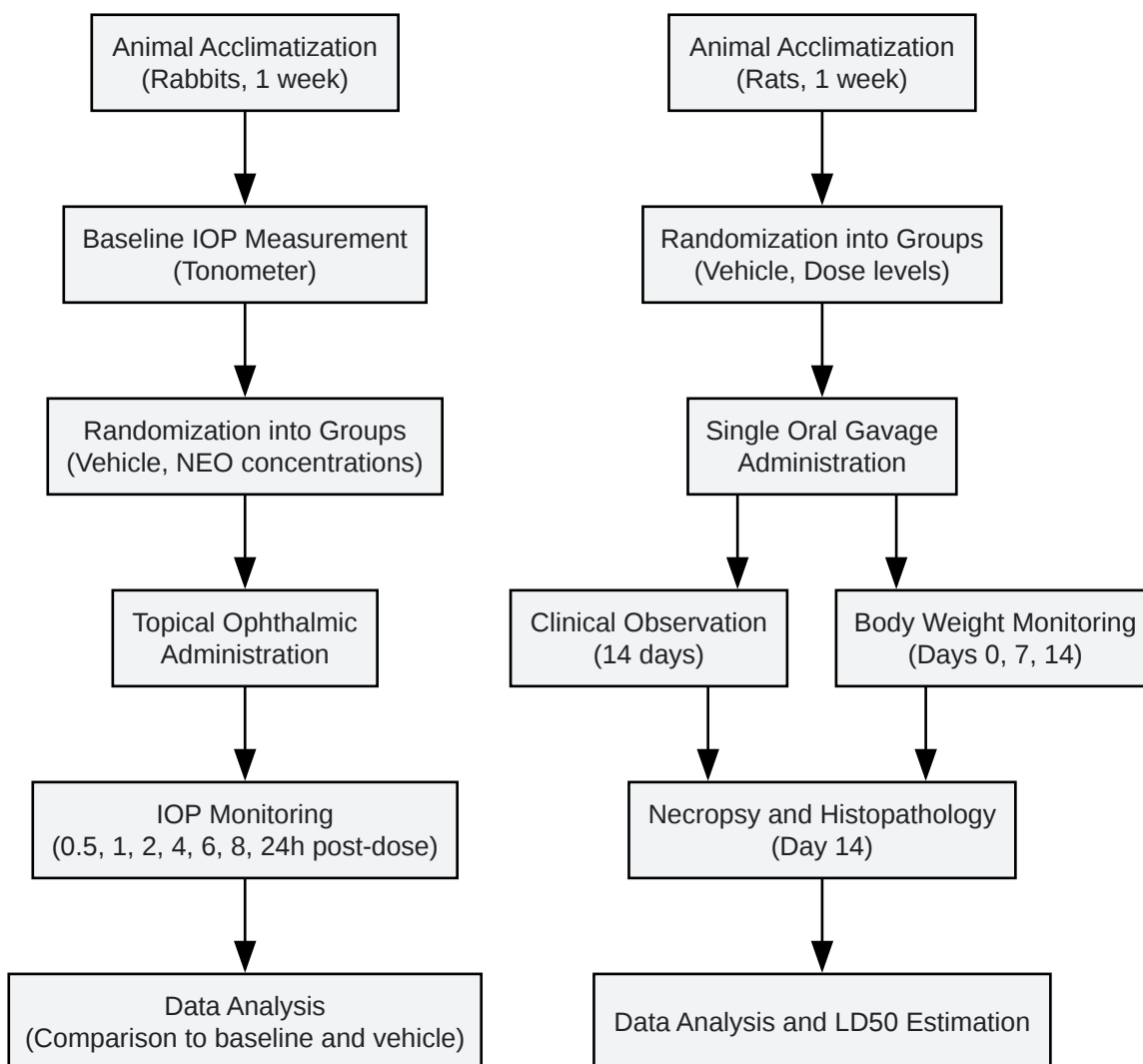
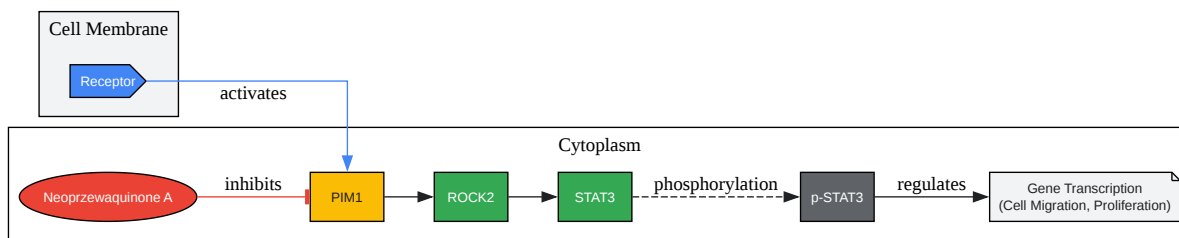
For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a bioactive compound isolated from *Salvia miltiorrhiza*, has demonstrated potential therapeutic effects, including the ability to lower intraocular pressure and induce smooth muscle relaxation.[1][2][3] These effects are primarily attributed to its inhibitory action on PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[1][2][3] This document provides detailed protocols for in vivo animal studies to further investigate the efficacy and safety of **Neoprzewaquinone A**. The protocols are based on published research and established methodologies for similar compounds.

Signaling Pathway and Mechanism of Action

Neoprzewaquinone A selectively inhibits PIM1 kinase.[1][2] This inhibition prevents the activation of downstream targets, including Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The blockage of the ROCK2/STAT3 pathway is believed to be the primary mechanism responsible for the observed physiological effects, such as smooth muscle relaxation and potential reduction in intraocular pressure.[1][2][3]



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References

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